(2Z)-6-chloro-2-[(3-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-6-chloro-2-[(3-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic molecule featuring a chromene core, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-[(3-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an aniline derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the thiazole derivative with the chromene-imino intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group on the chromene core can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the thiazole ring and the chromene core is indicative of possible antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-[(3-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could interact with metal ions, while the chromene core might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-6-chloro-2-[(3-phenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-6-chloro-2-[(3-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The ethyl group on the phenyl ring may affect its lipophilicity and, consequently, its bioavailability and pharmacokinetics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H16ClN3O2S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-chloro-2-(3-ethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-2-13-4-3-5-16(10-13)24-20-17(19(26)25-21-23-8-9-28-21)12-14-11-15(22)6-7-18(14)27-20/h3-12H,2H2,1H3,(H,23,25,26) |
InChI Key |
FHYDUALEGSFJAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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